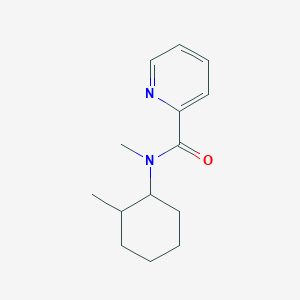
N-methyl-N-(2-methylcyclohexyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-methylcyclohexyl)pyridine-2-carboxamide, commonly known as MXE, is a synthetic dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its euphoric and dissociative effects. However, the drug's potential for abuse and adverse effects led to its classification as a Schedule I controlled substance in many countries. Despite this, MXE has gained significant attention in scientific research due to its unique properties and potential therapeutic applications.
作用机制
MXE works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the perception of pain, learning, and memory. This blockade results in dissociative and anesthetic effects. MXE also affects other neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MXE has been shown to have several biochemical and physiological effects. MXE has been shown to increase heart rate and blood pressure, as well as cause respiratory depression and hypoxia. MXE has also been shown to cause hyperthermia, seizures, and liver toxicity in some cases. Additionally, MXE has been shown to have neurotoxic effects, particularly in the hippocampus and prefrontal cortex.
实验室实验的优点和局限性
MXE has several advantages and limitations for lab experiments. MXE is relatively easy to synthesize, and high purity can be achieved with the proper techniques. MXE is also relatively stable and can be stored for extended periods. However, MXE has several limitations, including its potential for abuse and adverse effects. Additionally, MXE is a controlled substance in many countries, which may limit its availability for research purposes.
未来方向
There are several future directions for MXE research. MXE has shown promise as a potential alternative to opioids for pain management, and further research in this area is warranted. MXE also shows potential for treating depression, anxiety, and PTSD, and further research in these areas is needed. Additionally, MXE has potential for treating addiction, particularly alcohol and opioid addiction. However, further research is needed to fully understand the therapeutic potential of MXE and to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, MXE is a synthetic dissociative anesthetic drug that has gained significant attention in scientific research due to its potential therapeutic applications. MXE has been studied for its potential use in treating pain, depression, anxiety, PTSD, and addiction. MXE works by blocking NMDA receptors in the brain and affects other neurotransmitters, which may contribute to its therapeutic effects. MXE has several advantages and limitations for lab experiments, and there are several future directions for MXE research.
合成方法
MXE is synthesized by reacting 3-methyl-2-butanone with 2-amino-5-chloropyridine, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with cyclohexylmagnesium bromide to yield MXE. The synthesis method is relatively simple and yields a high purity product.
科学研究应用
MXE has been studied extensively in scientific research due to its potential therapeutic applications. MXE has been shown to have analgesic properties and has been studied as a potential alternative to opioids for pain management. MXE has also been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, MXE has been studied for its potential use in treating alcohol and opioid addiction.
属性
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-7-3-4-9-13(11)16(2)14(17)12-8-5-6-10-15-12/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVCNRVXMIOIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7494982.png)
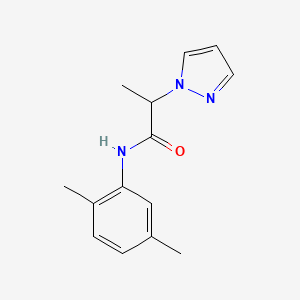

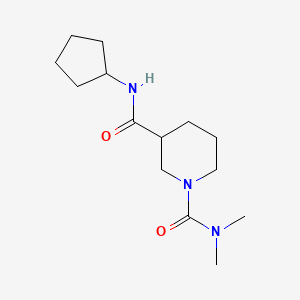
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
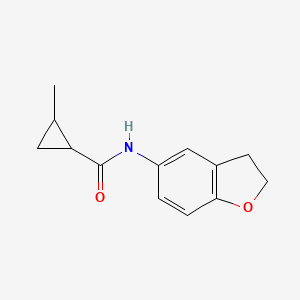
![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
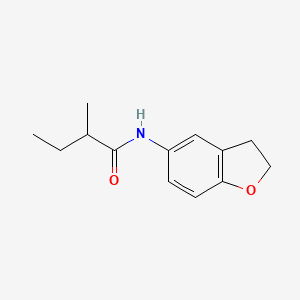
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)
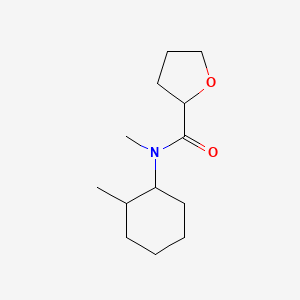

![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)
